![molecular formula C13H14N2O2 B016497 Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 89193-16-8](/img/structure/B16497.png)
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a compound useful in organic synthesis . It has a molecular weight of 230.27 . The IUPAC name for this compound is ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .
Synthesis Analysis
The synthesis of pyrazole derivatives, including Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, often involves condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .Molecular Structure Analysis
The molecular structure of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been confirmed by single crystal X-ray analysis .Physical And Chemical Properties Analysis
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a solid compound .Scientific Research Applications
Medicinal Chemistry
Pyrazole derivatives play an important role in medicinal chemistry research . They have been found to possess a range of biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Antibacterial Properties
Some derivatives of “Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate” have shown excellent antibacterial activity against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Antifungal Properties
In addition to their antibacterial properties, some pyrazole derivatives also exhibit antifungal activities .
Anti-Inflammatory Properties
Pyrazole derivatives have been found to possess anti-inflammatory properties, making them potentially useful in the treatment of inflammatory diseases .
Anticancer Properties
Some pyrazole derivatives have been found to exhibit anticancer properties, suggesting potential applications in cancer treatment .
Analgesic Properties
Several derivatives of pyrazole are of pharmaceutical interest due to their analgesic power .
Anticonvulsant Properties
Pyrazole molecules also exhibit anticonvulsant properties, which could make them useful in the treatment of conditions such as epilepsy .
Anti HIV Properties
Some pyrazole molecules have been found to exhibit anti HIV properties, suggesting potential applications in the treatment of HIV .
Each of these applications represents a unique field of research for this compound, and ongoing studies continue to explore its potential uses in various sectors of the chemical industry .
Safety And Hazards
properties
IUPAC Name |
ethyl 5-methyl-1-phenylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-14-15(10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIOIOHRWLZCDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237568 | |
Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |
CAS RN |
89193-16-8 | |
Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89193-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089193168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 89193-16-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85879 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate revealed by single-crystal X-ray diffraction?
A1: Single-crystal X-ray diffraction analysis confirms that Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate crystallizes in the monoclinic system with the space group P21/c and Z = 4. [] The unit cell parameters are a = 12.141(3) Å, b = 13.934(4) Å, c = 7.2777(18) Å, and β = 97.816(14)°. [] The structure exhibits intermolecular C-H···O interactions contributing to its stability, along with C-H···π interactions. []
Q2: How was Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate synthesized and characterized in the study?
A2: The synthesis involved a one-pot condensation reaction using ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine as starting materials. [] Characterization of the synthesized compound was carried out through various techniques including elemental analysis, Fourier Transform Infrared (FTIR) spectroscopy, Thermogravimetric Analysis (TGA), UV-Visible (UV-Vis) spectroscopy, 1H NMR spectroscopy, and single-crystal X-ray diffraction. []
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